![molecular formula C16H20N4O2 B2928081 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2097860-46-1](/img/structure/B2928081.png)
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one is an organic compound consisting of a pyrrolidine ring bonded to a 2,6-dimethylpyrimidin-4-yloxy group and a pyrrole ring. Its structural complexity and unique arrangement make it a molecule of interest in various scientific research fields, particularly in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that may include the following key steps:
Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Introduction of the 2,6-dimethylpyrimidin-4-yloxy group via etherification or similar reactions.
Coupling of the pyrrole ring to the ethanone moiety through a condensation reaction.
Industrial Production Methods: While specific industrial methods for large-scale production may vary, common strategies involve optimizing the yield and purity through advanced techniques such as continuous flow synthesis and catalytic processes to streamline the multi-step synthesis.
Types of Reactions:
Oxidation: The pyrrole and pyrrolidine rings can undergo oxidation under strong oxidizing conditions, yielding various oxidized products.
Reduction: Reduction reactions may target carbonyl or pyrimidine groups, leading to the formation of alcohols or reduced pyrimidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrimidine or pyrrole rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidized derivatives with modified pyrrole and pyrrolidine rings.
Reduced forms with alcohol or alkyl groups replacing carbonyl or pyrimidine functionalities.
Substituted derivatives at various ring positions.
Aplicaciones Científicas De Investigación
The compound's unique structure allows it to interact with various biological targets, making it valuable in different fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biomolecules and cellular processes.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Used in material science for developing new materials with specific properties.
Mecanismo De Acción
Mechanism of Effects: The compound's mechanism of action can vary depending on its specific use. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. Its structure allows for hydrogen bonding, Van der Waals interactions, and other molecular interactions with biological targets.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Binding to receptor sites and modulating signal transduction pathways.
Interference with nucleic acids or protein synthesis pathways.
Comparación Con Compuestos Similares
1-{3-[(2,4-dimethylpyrimidin-5-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-2-yl)ethan-1-one
1-{3-[(2,6-dimethylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
Uniqueness: What sets 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one apart is its specific substitution pattern on the pyrimidine ring and the positioning of the ethanone and pyrrole groups. These subtle differences can lead to varied biological activities and chemical properties.
Propiedades
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-9-15(18-13(2)17-12)22-14-5-8-20(10-14)16(21)11-19-6-3-4-7-19/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJTIYEDMUMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
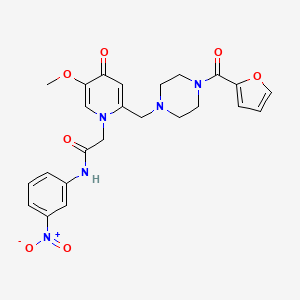
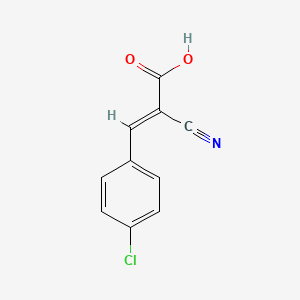
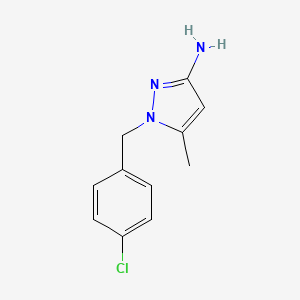
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
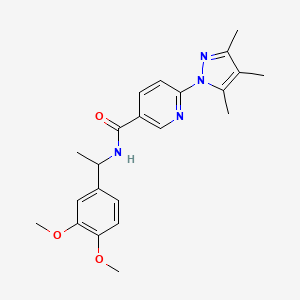
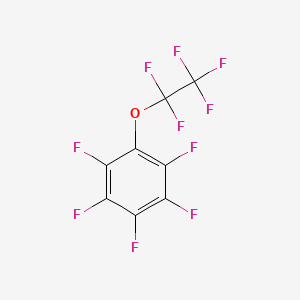
![3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2928010.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

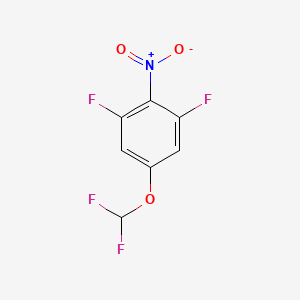

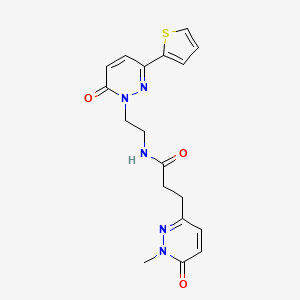
![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)
